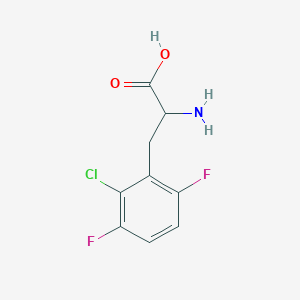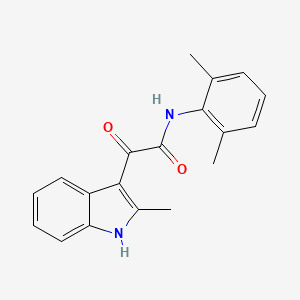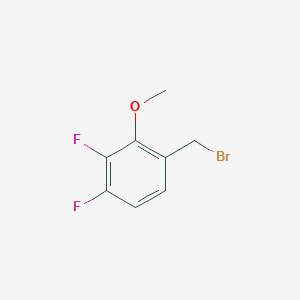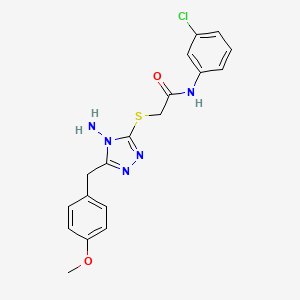![molecular formula C16H13Cl2F3N2O2 B2688006 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1180171-34-9](/img/structure/B2688006.png)
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chlorine atoms at positions 5 and 6, a propoxy group, and a trifluoromethyl group attached to a phenyl ring. The carboxamide group is linked to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of chlorine atoms through halogenation reactions. The propoxy and trifluoromethyl groups are then added via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学研究应用
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用机制
The mechanism of action of 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-dichloro-5,6-dicyano-p-benzoquinone: Known for its oxidizing properties and used in various organic syntheses.
Trifluoromethyl-containing drugs: These compounds share the trifluoromethyl group, which imparts unique pharmacological properties.
Uniqueness
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O2/c1-2-5-25-13-4-3-10(16(19,20)21)7-12(13)23-15(24)9-6-11(17)14(18)22-8-9/h3-4,6-8H,2,5H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWINZYVLKMIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687924.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2687926.png)
![7,7-dimethyl-4h,5h,6h,7h,8h-furo[3,2-c]azepine hydrochloride](/img/structure/B2687927.png)


![[4-(2-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2687931.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide](/img/structure/B2687934.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)


![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)

